

# Application Notes: Biliverdin Hydrochloride in Near-Infrared Fluorescence Imaging

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## Compound of Interest

Compound Name: *Biliverdin hydrochloride*

Cat. No.: *B15588839*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Near-infrared (NIR) fluorescence imaging (650-1400 nm) offers significant advantages for *in vivo* and deep-tissue studies, primarily due to the minimal absorbance and scattering of light by biological tissues in this spectral window, which results in deeper penetration and higher signal-to-noise ratios.<sup>[1][2]</sup> A key challenge in this field has been the development of bright and stable NIR fluorescent probes. A promising class of probes utilizes bacterial phytochromes or other engineered proteins that bind the heme catabolite, biliverdin (BV), as a chromophore.<sup>[3][4]</sup> While naturally non-fluorescent in aqueous solutions, biliverdin becomes highly fluorescent upon binding to and being rigidified by these protein scaffolds.<sup>[1]</sup> This application note details the use of **biliverdin hydrochloride** as an exogenous chromophore to enable NIR fluorescence imaging with these specialized proteins.

## Principle of Operation

The core principle involves a two-component system:

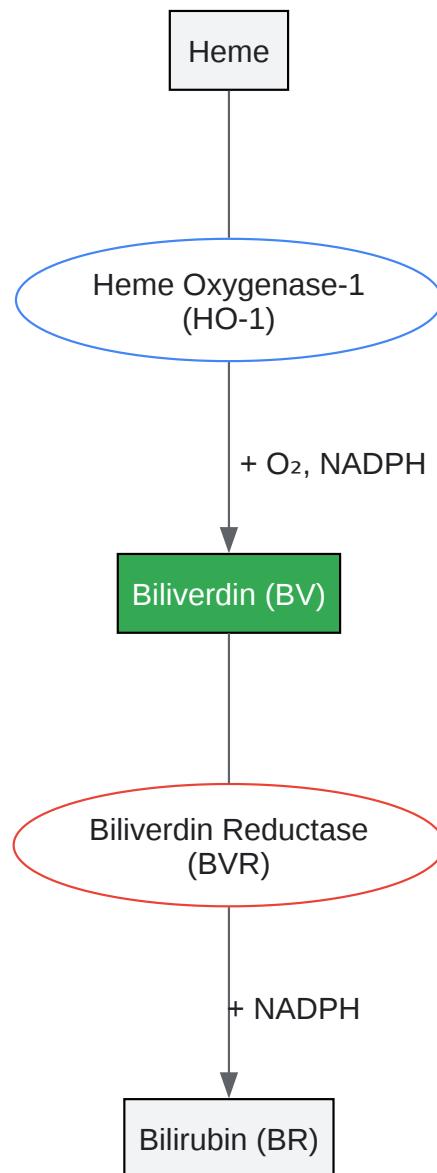
- Apoprotein: An engineered protein, often derived from bacterial phytochromes (like BphPs) or phycobiliproteins (like the small Ultra-Red Fluorescent Protein, smURFP), which is expressed in the target cells or system.<sup>[1][2][4]</sup> By itself, this protein is non-fluorescent.

- Chromophore: **Biliverdin hydrochloride**, which is supplied exogenously. Endogenous levels of biliverdin, produced from heme degradation by heme oxygenase-1 (HO-1), are often insufficient for maximal brightness.[1][2]

When biliverdin binds to the apoprotein, it forms a stable, covalently or non-covalently bound holoprotein complex. This binding event constrains the conformation of the biliverdin molecule, inhibiting non-radiative decay pathways and enabling strong fluorescence emission in the NIR spectrum.[1][4] This system does not require oxygen for maturation, making it suitable for imaging in anaerobic environments like tumor cores.[1][2]

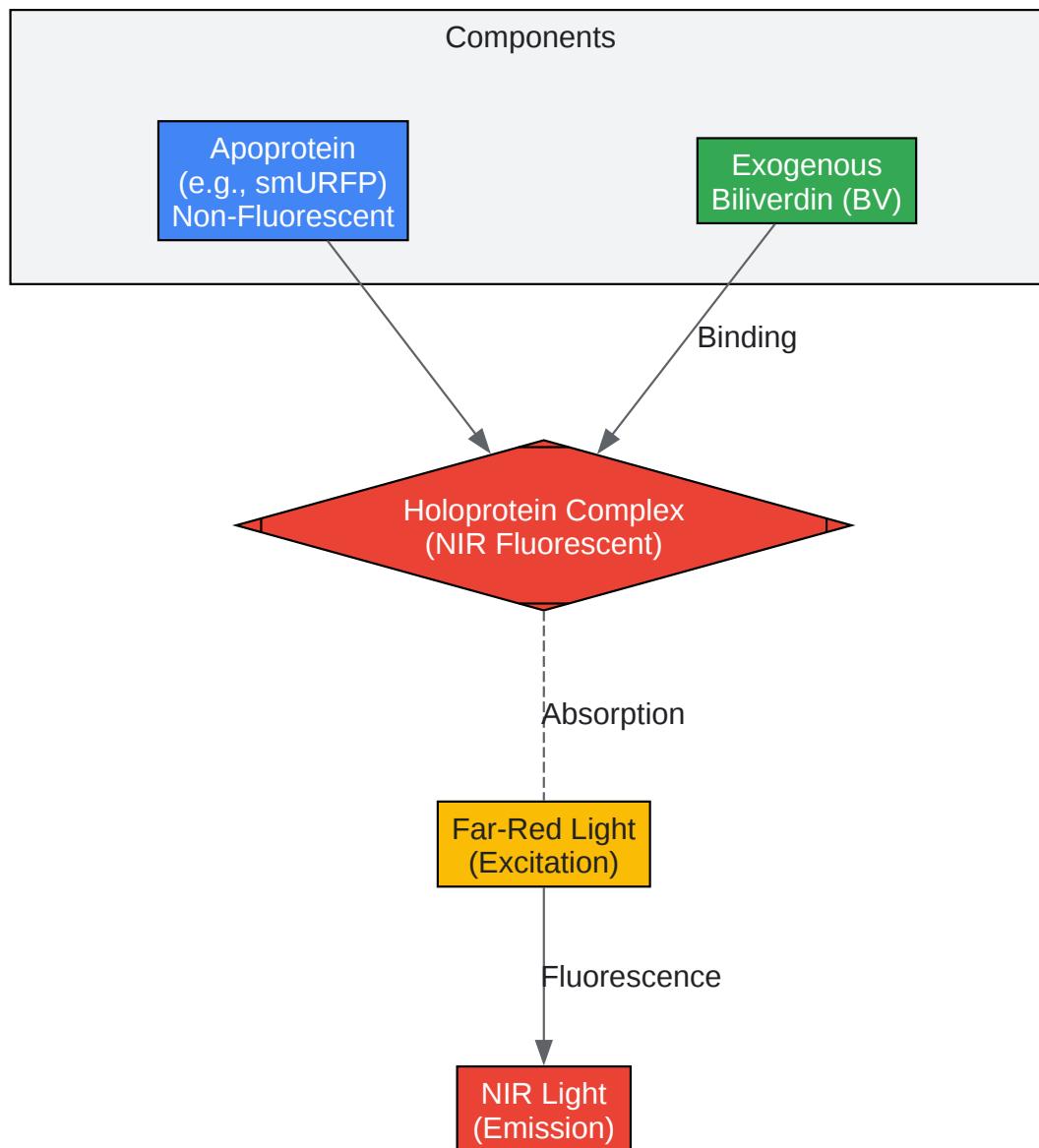
## Visualizing the Mechanism and Pathways

Below are diagrams illustrating the biological pathway of biliverdin production, the mechanism of fluorescence activation, and a general experimental workflow.



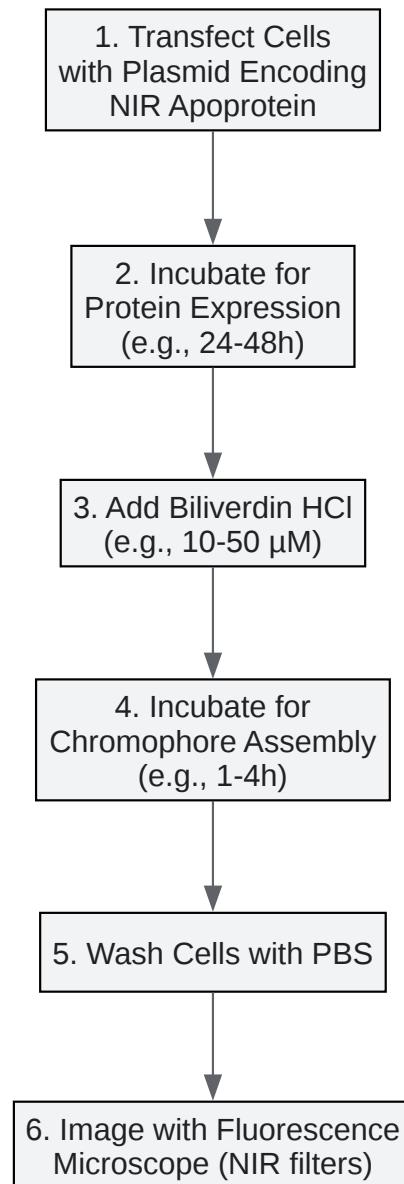
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**Caption:** Endogenous Biliverdin Synthesis Pathway.



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**Caption:** Mechanism of Biliverdin-Activated Fluorescence.



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**Caption:** General Workflow for Cellular Imaging.

## Quantitative Data

The photophysical properties of biliverdin-based fluorescent proteins are highly dependent on the specific protein scaffold. The data for the small Ultra-Red Fluorescent Protein (smURFP) is presented as a representative example.

Parameter	Value	Reference Protein (EGFP)	Notes
Excitation Max ( $\lambda_{\text{ex}}$ )	~642 nm	488 nm	In the far-red spectrum, allowing for deep tissue penetration. <a href="#">[1]</a>
Emission Max ( $\lambda_{\text{em}}$ )	~670 nm	509 nm	Emission is in the near-infrared range. <a href="#">[5]</a>
Extinction Coefficient ( $\epsilon$ )	180,000 M <sup>-1</sup> cm <sup>-1</sup>	56,000 M <sup>-1</sup> cm <sup>-1</sup>	Indicates very strong light absorption. <a href="#">[1]</a>
Quantum Yield ( $\Phi$ )	0.18 (18%)	0.60 (60%)	Represents the efficiency of converting absorbed light into emitted fluorescence. <a href="#">[1]</a>
Molecular Brightness	Comparable to EGFP	Baseline	Brightness ( $\epsilon \times \Phi$ ) is a key measure of a fluorophore's utility. <a href="#">[1]</a> <a href="#">[2]</a>
Photostability	Exceptionally High	Varies	smURFP is noted to be one of the most photostable fluorescent proteins. <a href="#">[1]</a>

Note: The fluorescence quantum yield of free biliverdin in solution is very low, but increases significantly upon binding to its partner protein or in response to stimuli like UV irradiation. For instance, one study reported a quantum yield of 0.095% for free BV with 488 nm excitation, which could be increased ~10-fold with UV treatment.[\[6\]](#)

## Detailed Experimental Protocols

### Protocol 1: Preparation of Biliverdin Hydrochloride Stock Solution

This protocol is adapted from methodologies requiring exogenous biliverdin supplementation.

[7]

Materials:

- **Biliverdin hydrochloride** (e.g., from Sigma-Aldrich, Frontier Scientific)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile, light-protected microcentrifuge tubes (e.g., amber or foil-wrapped)

Procedure:

- Reconstitution: Prepare a high-concentration stock solution of Biliverdin HCl in DMSO. For example, dissolve the required amount of powder in DMSO to achieve a concentration of 5-10 mM. Vortex thoroughly until fully dissolved.
  - Note: Biliverdin solutions are light-sensitive and should be handled with minimal light exposure.[8]
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C or -80°C for long-term stability. A 5 mM stock in DMSO is reported to be stable for at least 4 months at -20°C.[8]
- Working Solution: Immediately before use, thaw an aliquot and dilute it to the desired final working concentration (typically in the range of 10-50 µM) using pre-warmed cell culture medium or PBS.

## Protocol 2: General Protocol for Live-Cell NIR Fluorescence Imaging

This protocol outlines the steps for imaging mammalian cells expressing a biliverdin-dependent NIR fluorescent protein.

### Materials:

- Mammalian cells cultured on glass-bottom dishes or plates suitable for imaging.
- Plasmid DNA encoding the NIR apoprotein (e.g., a smURFP-fusion construct).
- Transfection reagent (e.g., Lipofectamine).
- Complete cell culture medium.
- **Biliverdin hydrochloride** stock solution (from Protocol 1).
- Phosphate-Buffered Saline (PBS).
- Fluorescence microscope equipped with appropriate NIR filter sets (e.g., Excitation: 620-640 nm, Emission: 660-680 nm long-pass).

### Procedure:

- Cell Seeding: Seed cells onto the imaging plates 18-24 hours before transfection to achieve 70-90% confluence at the time of transfection.
- Transfection: Transfect the cells with the plasmid DNA encoding the NIR apoprotein according to the manufacturer's protocol for the chosen transfection reagent.
- Protein Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the apoprotein.
- Chromophore Loading: a. Prepare a working solution of **biliverdin hydrochloride** in pre-warmed complete culture medium. A final concentration of 10  $\mu$ M is a good starting point.[\[7\]](#)  
b. Remove the old medium from the cells and replace it with the biliverdin-containing

medium. c. Incubate the cells for 1-4 hours at 37°C to allow for cellular uptake and assembly of the fluorescent holoprotein.<sup>[7]</sup> The optimal time may need to be determined empirically.

- **Washing:** Gently wash the cells two to three times with warm PBS or imaging buffer to remove excess, unbound biliverdin from the medium, which helps to reduce background fluorescence.
- **Imaging:** a. Add fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS) to the cells. b. Place the sample on the fluorescence microscope. c. Excite the sample using a far-red light source (e.g., ~633 nm laser line or filtered lamp). d. Capture the emitted NIR fluorescence using the appropriate filter set and a sensitive camera (e.g., sCMOS or EMCCD). e. Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.

Considerations and Troubleshooting:

- **Low Signal:** If the fluorescence signal is weak, consider increasing the concentration of biliverdin (up to 50 µM), extending the incubation time, or verifying the expression of the apoprotein via other means (e.g., Western blot).
- **High Background:** Ensure thorough washing after biliverdin incubation. Using phenol red-free medium for imaging is crucial as phenol red can contribute to background fluorescence.
- **Cellular Health:** Monitor cells for any signs of toxicity from biliverdin or the transfection process. A dose-response curve may be necessary to find the optimal, non-toxic concentration of biliverdin for your cell type.

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- To cite this document: BenchChem. [Application Notes: Biliverdin Hydrochloride in Near-Infrared Fluorescence Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588839#application-of-biliverdin-hydrochloride-in-fluorescence-imaging>]

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